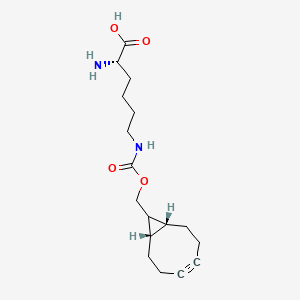
endo-BCN-L-Lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endo-BCN-L-Lysine: is a specialized amino acid derivative used primarily in click chemistry. It contains a bicyclo[6.1.0]non-4-yne (BCN) group, which is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound is particularly valuable in the synthesis of PROTAC (proteolysis-targeting chimera) molecules, where it serves as a linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-L-Lysine typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethoxycarbonyl).
Introduction of the BCN Group: The protected lysine is then reacted with a BCN-containing reagent under mild conditions to introduce the BCN moiety.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Lysine: Large-scale protection of lysine using Fmoc or similar groups.
BCN Introduction: Reaction with BCN reagents in large reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Endo-BCN-L-Lysine undergoes SPAAC reactions with azide-containing molecules to form stable triazoles.
Substitution Reactions: The lysine amino group can participate in various substitution reactions to form derivatives.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Substitution Reactions: Can involve reagents such as acyl chlorides, anhydrides, or isocyanates under mild conditions.
Major Products:
Triazoles: Formed from SPAAC reactions.
Substituted Lysine Derivatives: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Click Chemistry: Used as a building block in click chemistry for the synthesis of complex molecules.
PROTAC Synthesis: Serves as a linker in the synthesis of PROTAC molecules, which are used to target and degrade specific proteins.
Biology:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, or nucleic acids to other molecules or surfaces.
Fluorescent Labeling: Utilized in the labeling of biomolecules with fluorescent tags for imaging studies.
Medicine:
Drug Development: Plays a role in the development of targeted therapies, particularly in the design of PROTACs for cancer treatment.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: Employed in the synthesis of functional materials with specific properties.
Biotechnology: Used in the development of bioconjugates for various applications
Wirkmechanismus
Mechanism: Endo-BCN-L-Lysine exerts its effects primarily through the SPAAC reaction. The BCN group undergoes a strain-promoted cycloaddition with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.
Molecular Targets and Pathways:
BCN Group: The BCN group targets azide-containing molecules.
Lysine Residue: The lysine residue can interact with various biological molecules, facilitating bioconjugation and other reactions.
Vergleich Mit ähnlichen Verbindungen
Endo-BCN-Fmoc-L-Lysine: Similar in structure but contains an Fmoc protecting group.
BCN-Lysine: A simpler derivative without additional functional groups.
Azido-Lysine: Contains an azide group instead of BCN, used in similar click chemistry applications.
Uniqueness: Endo-BCN-L-Lysine is unique due to its BCN group, which allows for strain-promoted cycloaddition reactions without the need for copper catalysts. This makes it particularly useful in biological applications where copper can be toxic .
Eigenschaften
Molekularformel |
C17H26N2O4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15-/m0/s1 |
InChI-Schlüssel |
QLDVOCPEKYLEOT-IXXDHKBRSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)N)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)

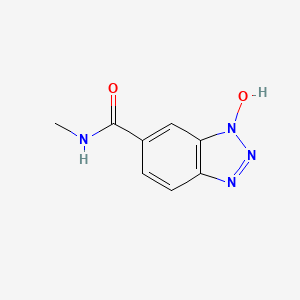
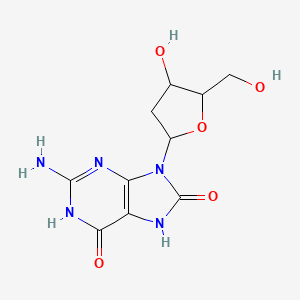
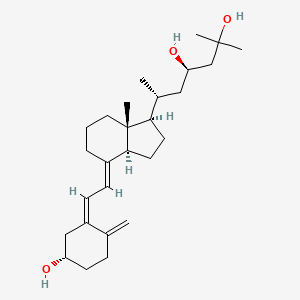




![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)

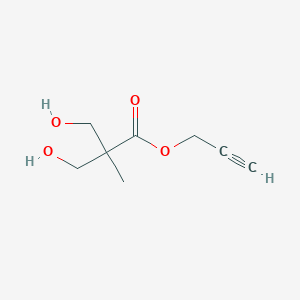

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
